N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide
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Overview
Description
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a thiadiazole ring with a quinazoline moiety, making it of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiadiazole ring, which can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids under acidic conditions. The quinazoline moiety is then introduced through a series of condensation reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the quinazoline moiety can produce dihydroquinazolines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is studied for its potential biological activities. It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used in cancer treatment.
Thiadiazole Derivatives: Compounds such as acetazolamide, used as diuretics and anticonvulsants.
Uniqueness
What sets N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide apart is its combined structure of thiadiazole and quinazoline rings
This detailed overview highlights the significance of this compound in various fields of research and industry
Properties
Molecular Formula |
C18H19N5O3S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide |
InChI |
InChI=1S/C18H19N5O3S/c1-17(2,3)15-21-22-16(27-15)19-14(26)18-9-8-12(24)23(18)11-7-5-4-6-10(11)13(25)20-18/h4-7H,8-9H2,1-3H3,(H,20,25)(H,19,22,26) |
InChI Key |
IPBRRAYVYWIJEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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